molecular formula C23H37N3O B5497214 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No. B5497214
M. Wt: 371.6 g/mol
InChI Key: RVQNJFGAAFEABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as SPI-118, is a novel compound that has been found to have potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has been synthesized using a unique method that involves the reaction of 1,4-dimethylpiperazine with 4-isopropylbenzoyl chloride and 1,3-dibromopropane.

Mechanism of Action

The mechanism of action of 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have an inhibitory effect on the activity of certain enzymes that are involved in the regulation of cell growth and blood pressure. Additionally, this compound has also been found to have an anti-inflammatory effect, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. One potential direction is the study of its potential applications in the treatment of cancer and hypertension. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, the synthesis of analogs of this compound can be explored to improve its potency and solubility in aqueous solutions.

Synthesis Methods

The synthesis of 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane involves a series of reactions that are carried out in a stepwise manner. The first step involves the reaction of 1,4-dimethylpiperazine with 4-isopropylbenzoyl chloride in the presence of a base such as sodium hydride. This reaction leads to the formation of an intermediate compound, which is then reacted with 1,3-dibromopropane in the presence of a palladium catalyst. The final product obtained after purification is this compound.

Scientific Research Applications

9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been found to have potential applications in scientific research. It has been shown to have an inhibitory effect on the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, this compound has also been found to have an inhibitory effect on the activity of certain enzymes that are involved in the regulation of blood pressure, making it a potential candidate for the treatment of hypertension.

properties

IUPAC Name

1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-4-(4-propan-2-ylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O/c1-19(2)21-10-8-20(9-11-21)6-5-7-22(27)26-14-12-23(13-15-26)18-24(3)16-17-25(23)4/h8-11,19H,5-7,12-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQNJFGAAFEABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCC(=O)N2CCC3(CC2)CN(CCN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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